

solubility of 4-(Methylsulfonamido)benzoic acid in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Methylsulfonamido)benzoic acid

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An In-depth Technical Guide on the Solubility of **4-(Methylsulfonamido)benzoic acid** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **4-(Methylsulfonamido)benzoic acid** in organic solvents. Due to the limited availability of direct quantitative solubility data for **4-(Methylsulfonamido)benzoic acid**, this document also includes detailed information on the solubility of a structurally similar compound, 4-(acetylamino)benzoic acid (acedoben), to serve as a valuable reference. The guide further outlines standard experimental protocols for solubility determination and presents relevant biological pathway information for derivatives of these compounds.

Physicochemical Properties

4-(Methylsulfonamido)benzoic acid is a derivative of benzoic acid containing a methylsulfonamido group. Its chemical structure and properties are summarized below.

Property	Value	Source
Molecular Formula	C8H9NO4S	--INVALID-LINK--
Molecular Weight	215.23 g/mol	--INVALID-LINK--
Appearance	White to off-white crystalline powder	Inferred from related compounds
Melting Point	259-262 °C (dec.) (for 4-acetamidobenzoic acid)	[1] [2] [3]
pKa	4.28 (at 25°C, for 4-acetamidobenzoic acid)	[4] [3]

Solubility Data

Direct quantitative solubility data for **4-(Methylsulfonamido)benzoic acid** in a range of organic solvents is not readily available in the public domain. However, its synthesis has been described using dimethylsulfoxide (DMSO) as a solvent, suggesting solubility in this polar aprotic solvent.[\[5\]](#)

To provide valuable insights for formulation and process development, the solubility of the closely related analogue, 4-(acetylamino)benzoic acid, has been compiled from a comprehensive study. The solubility of 4-(acetylamino)benzoic acid was measured in twelve different organic solvents at temperatures ranging from 283.15 K to 323.15 K.[\[1\]](#)

Table 1: Solubility of 4-(acetylamino)benzoic acid in Various Organic Solvents[\[1\]](#)

Solvent	Temperature (K)	Molar Solubility (mol/L) - Estimated from qualitative descriptions
Alcohols		
Methanol	283.15	Higher solubility
Ethanol	283.15	High solubility
n-Propanol	283.15	Moderate solubility
Isopropanol	283.15	Moderate solubility
n-Butanol	283.15	Lower-moderate solubility
Isobutanol	283.15	Lowest solubility among alcohols
2-Butanol	283.15	Lower-moderate solubility
n-Pentanol	283.15	Low solubility
Non-Alcohols		
Acetonitrile	283.15	Very low solubility
Acetone	283.15	Low solubility
Acetic Acid	293.15	High solubility
1,4-Dioxane	288.15	Low solubility

Note: The study indicated that the solubility of p-Acetylamino benzoic acid significantly increased with increasing temperature in all tested solvents. The qualitative descriptions of solubility are based on the reported trends.^[1]

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in drug discovery and development.^{[6][7]} The following outlines a standard protocol for determining the thermodynamic solubility of a compound like **4-(Methylsulfonamido)benzoic acid**, commonly known as the shake-flask method.^[7]

Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the thermodynamic solubility of a compound, which is the concentration of the solute in a saturated solution in equilibrium with the solid phase.^[8]

Materials:

- **4-(Methylsulfonamido)benzoic acid** (solid)
- Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, DMSO)
- Vials with screw caps
- Shaking incubator or orbital shaker
- Centrifuge
- Analytical balance
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of solid **4-(Methylsulfonamido)benzoic acid** to a series of vials, ensuring enough solid is present to maintain saturation even after dissolution.
 - Add a known volume of the desired organic solvent to each vial.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:

- Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.
- Sample Separation:
 - After equilibration, remove the vials and allow the undissolved solid to settle.
 - Centrifuge the vials at a high speed to pellet the remaining solid.
- Sample Analysis:
 - Carefully withdraw an aliquot of the clear supernatant.
 - Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
 - Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
- Data Analysis:
 - Calculate the solubility of **4-(Methylsulfonamido)benzoic acid** in each solvent, typically expressed in mg/mL or mol/L.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.^[9]

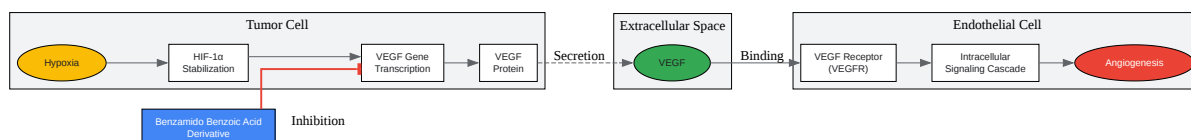
Procedure:

- Prepare a high-concentration stock solution of the compound in DMSO.
- Add small aliquots of the DMSO stock to an aqueous buffer or organic solvent.
- Monitor for precipitation over a short period (e.g., 1-2 hours).

- The concentration at which precipitation is first observed is the kinetic solubility.

Visualization of Related Biological Pathways and Workflows

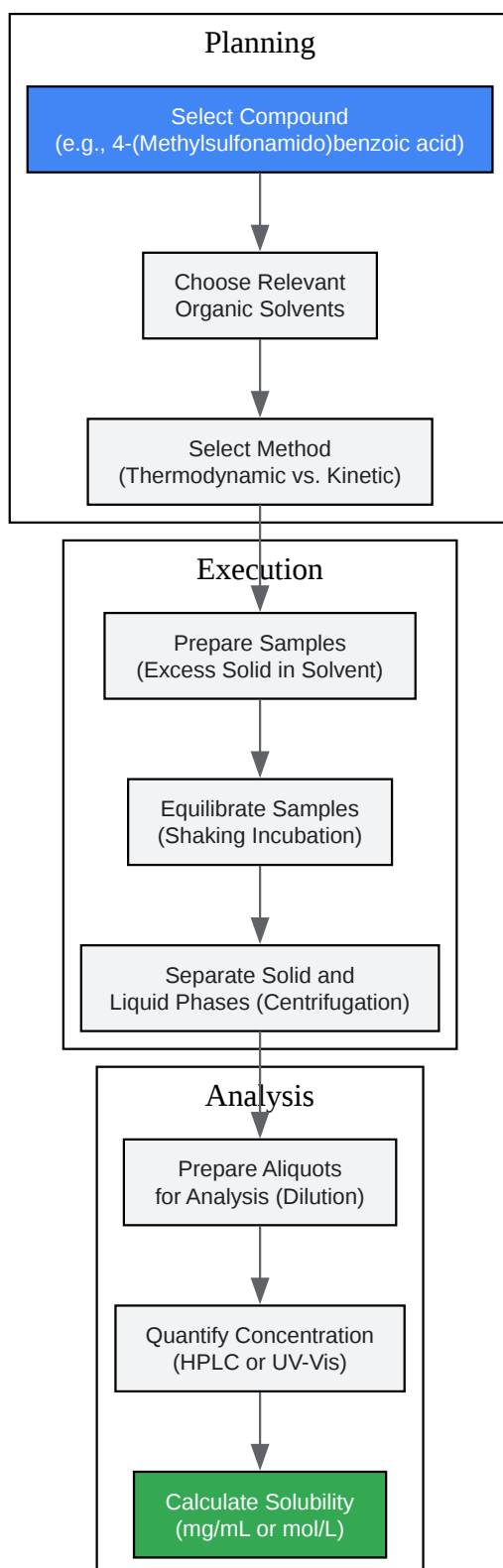
While specific signaling pathways for **4-(Methylsulfonamido)benzoic acid** are not extensively documented, derivatives have shown biological activity. For instance, related benzamido benzoic acid derivatives have been investigated for their anti-angiogenic effects in cancer by targeting the Vascular Endothelial Growth Factor (VEGF) pathway.[10]



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Caption: Putative mechanism of anti-angiogenic action for a benzamido benzoic acid derivative.

The following diagram illustrates a typical workflow for determining the solubility of a pharmaceutical compound.



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Caption: General workflow for experimental solubility determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of **4-(Methylsulfonamido)benzoic acid**. While direct quantitative data is limited, the information on its structural analogue, 4-(acetylamino)benzoic acid, offers valuable guidance for solvent selection in research and development. The provided experimental protocols serve as a practical resource for scientists to determine the solubility of this compound in their specific applications. The illustrative diagrams of a related biological pathway and a standard experimental workflow further aid in conceptualizing the compound's potential applications and the process of its characterization. Further experimental studies are warranted to establish a comprehensive solubility profile for **4-(Methylsulfonamido)benzoic acid** in a wider range of organic solvents.

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- To cite this document: BenchChem. [solubility of 4-(Methylsulfonamido)benzoic acid in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295666#solubility-of-4-methylsulfonamido-benzoic-acid-in-organic-solvents]

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